molecular formula C13H18N4O3S B2905886 4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1428373-08-3

4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2905886
CAS No.: 1428373-08-3
M. Wt: 310.37
InChI Key: HNDHQQAETBYEPZ-UHFFFAOYSA-N
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Description

4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a sophisticated chemical research compound featuring a unique molecular architecture that combines pyridine and piperidine ring systems with strategic functional groups including cyano, ether, and sulfonamide substituents. This arrangement creates a multifunctional scaffold with particular relevance to medicinal chemistry and drug discovery research, especially in the development of targeted protein inhibitors. The compound's structural features suggest potential research applications as a kinase inhibitor scaffold or modulator of enzymatic activity, given the presence of both hydrogen bond acceptor/donor capabilities and hydrophobic regions that facilitate specific biomolecular interactions. Researchers are investigating this compound primarily for in vitro studies targeting enzyme systems involved in cellular signaling pathways, with the electron-deficient pyridine ring and sulfonamide group potentially enabling specific protein binding interactions. The dimethylsulfonamide moiety enhances solubility characteristics while contributing to the compound's molecular recognition properties, and the cyanopyridine unit may serve as a key pharmacophoric element in inhibitor design. Current investigations focus on its potential research applications in biochemical pathway modulation and receptor-ligand interaction studies. Strictly for research purposes only, this product is not for diagnostic or therapeutic use. Handling should follow appropriate laboratory safety protocols including personal protective equipment and proper ventilation. Researchers should conduct thorough biological activity profiling and molecular characterization specific to their experimental requirements.

Properties

IUPAC Name

4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-16(2)21(18,19)17-7-5-12(6-8-17)20-13-4-3-11(9-14)10-15-13/h3-4,10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDHQQAETBYEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyanopyridine intermediate. One common method involves the reaction of 2-chloropyridine with sodium cyanide to form 2-cyanopyridine. This intermediate is then reacted with piperidine and dimethylamine in the presence of a sulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or viral infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

Key structural variations among analogs include substituents on the pyridine/piperidine rings, sulfonamide/carboxamide functional groups, and aromatic appendages. These modifications significantly influence properties such as melting point, solubility, and bioavailability.

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight Melting Point (°C) Key Functional Groups Source
Target Compound 5-cyanopyridin-2-yloxy, N,N-dimethyl 349.4* N/A Sulfonamide, piperidine Inferred
Methyl N-[4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]sulfonyl-N′-cyanocarbamimidothioate (22) Butyl, dimethylpyrazole 406.53 119–123 Sulfonamide, carbamimidothioate
Methyl N′-cyano-N-{[4-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyl}carbamimidothioate (17) 4-Fluorophenylpiperazine 434.51 248–251 Sulfonamide, carbamimidothioate
4-(5-Cyanopyridin-2-yl)-N-(4-methylbenzyl)piperazine-1-carboxamide (24) 4-Methylbenzyl, piperazine 349.4 N/A Carboxamide, piperazine
N-(4-Chlorophenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide 4-Chlorophenyl, carboxamide 356.8 N/A Carboxamide, piperidine
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide Trifluoromethyl, bipiperidine 447.5* N/A Sulfonamide, bipiperidine

*Calculated based on molecular formula.

Key Observations :

  • Melting Points : Sulfonamide derivatives with bulky aromatic substituents (e.g., compound 17 in ) exhibit higher melting points (248–251°C), likely due to enhanced intermolecular π-π stacking and hydrogen bonding .
  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) may offer greater conformational flexibility, whereas dimethylpiperidine (target compound) introduces steric hindrance, possibly affecting metabolic stability .

Key Observations :

  • Sulfonamide vs.
  • Cyanopyridine Role: The 5-cyanopyridine moiety (target compound, ) is critical for PanK modulation, with IC₅₀ values in the sub-micromolar range, suggesting its importance in active-site interactions .

Q & A

Q. How can researchers reconcile discrepancies in solubility measurements across studies?

  • Methodological Answer : Standardize protocols (e.g., shake-flask vs. HPLC methods). Account for pH (e.g., use buffers at physiological pH 7.4) and temperature (25°C vs. 37°C). Compare with logP predictions (e.g., ChemAxon) to validate experimental data .

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